3-ethyl-5-{4-[(3-methoxybenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-ethyl-5-{4-[(3-methoxybenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO3S2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.08063582 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Structures and Hydrogen Bonding
The study of supramolecular structures of thioxothiazolidinone derivatives, including compounds with close structural similarities to 3-ethyl-5-{4-[(3-methoxybenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, reveals their ability to form complex hydrogen-bonded arrangements. These compounds exhibit a wide variety of hydrogen bonding patterns, including dimeric units and chains of rings, which are essential for understanding their interaction mechanisms in biological systems and potential applications in materials science. The specific angles and hydrogen bond formations suggest their utility in crystal engineering and the design of novel materials with desired properties (Delgado et al., 2005).
Antimicrobial Activities
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. For instance, novel compounds incorporating thiazolidinone units have been synthesized and evaluated for their antimicrobial efficacy. The structural variations and substitutions on the thiazolidinone core play a crucial role in determining their activity spectrum against various microbial strains. Such studies highlight the potential of thiazolidinone derivatives, including those structurally related to this compound, in the development of new antimicrobial agents with improved potency and selectivity (Krátký et al., 2017).
Anticancer Properties
Research into thiazolidinone derivatives also extends to the exploration of their anticancer properties. By modifying the chemical structure, including the incorporation of various substituents, researchers aim to enhance the anticancer activity of these compounds. Studies have demonstrated that specific thiazolidinone derivatives exhibit promising activity against a range of cancer cell lines, underscoring the potential of such compounds in cancer therapy. The structural features critical to their activity provide a basis for the rational design of new anticancer drugs with higher efficacy and specificity (Bekircan et al., 2008).
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[4-[(3-methoxyphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-3-21-19(22)18(26-20(21)25)12-14-7-9-16(10-8-14)24-13-15-5-4-6-17(11-15)23-2/h4-12H,3,13H2,1-2H3/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFFNNRPTZWOIR-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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